

# Ethoxycyclopropane: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: **Ethoxycyclopropane**

Cat. No.: **B14740108**

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## Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry

**Ethoxycyclopropane**, a simple yet chemically significant molecule, is an ether bearing the cyclopropyl functional group. The three-membered ring of cyclopropane imparts unique stereoelectronic properties, including high ring strain and increased s-character in its C-C bonds, leading to enhanced reactivity and specific conformational rigidity. These characteristics have made the cyclopropyl motif a highly sought-after component in the design of novel therapeutics and complex organic molecules. Its incorporation into a molecule can significantly influence metabolic stability, binding affinity to biological targets, and overall pharmacological profiles. This guide provides an in-depth overview of the commercial availability of **ethoxycyclopropane**, its synthesis, characterization, and its applications as a valuable building block in research and drug development.

## Commercial Availability and Sourcing

For researchers and drug development professionals, reliable access to starting materials is paramount. **Ethoxycyclopropane** is available from a number of chemical suppliers, typically on a synthesis-on-demand basis or as a stock item for research and development purposes.

When sourcing **ethoxycyclopropane**, it is crucial to consider the purity, quantity, and the supplier's reputation for quality control.

Below is a table of known suppliers for **ethoxycyclopropane** and related compounds. Researchers are advised to contact these suppliers directly for the most current information on availability, pricing, and purity specifications.

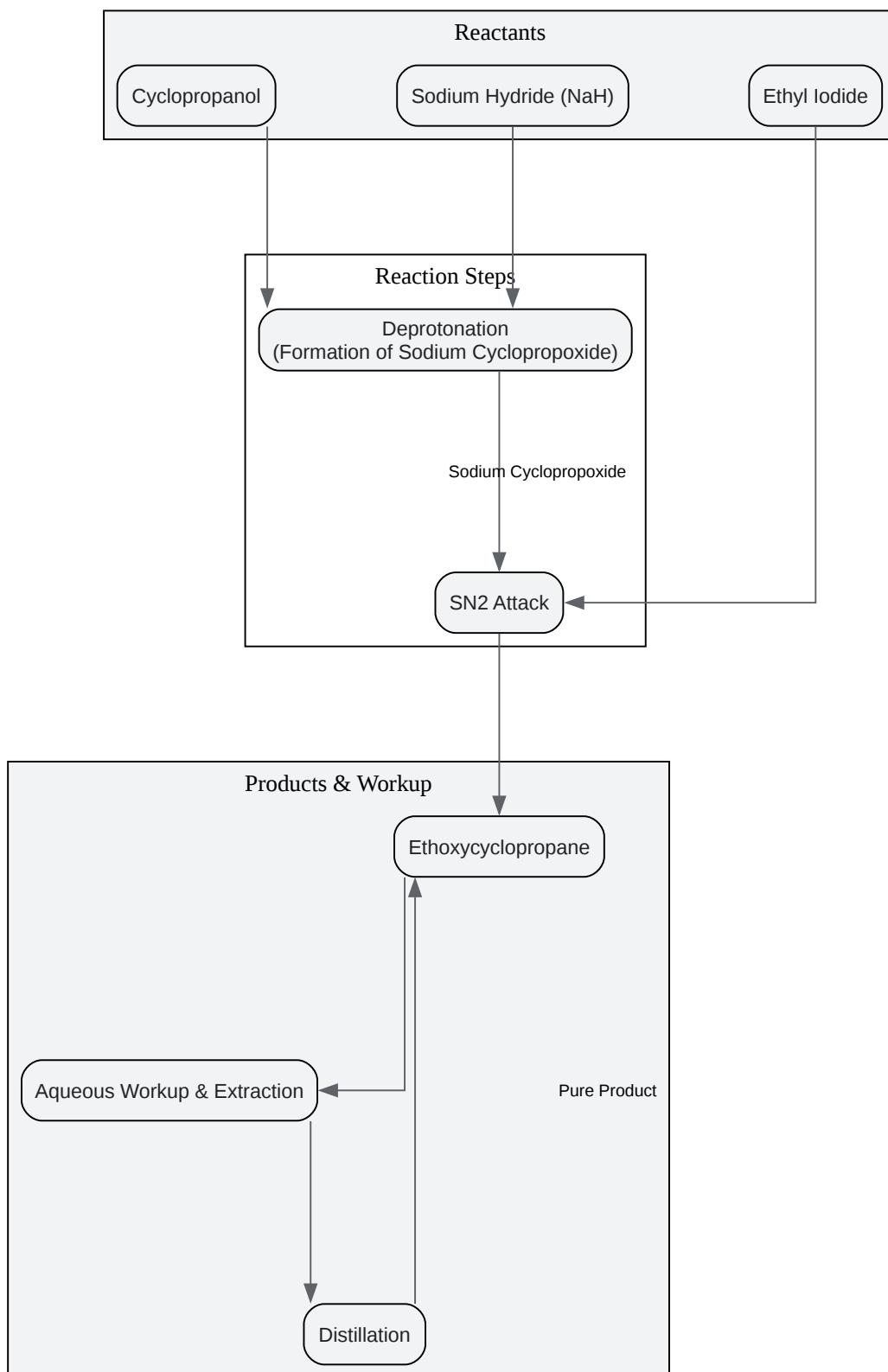
Supplier	Product Name(s)	CAS Number	Notes
JHECHEM CO LTD	Ethoxycyclopropane, Cyclopropyl ethyl ether	5614-38-0	Manufacture based in China, offering various building blocks and intermediates. <a href="#">[1]</a>
Vulcanchem	Cyclopropylmethyl ethyl ether	70097-81-3	Available for research use only. <a href="#">[2]</a>
Synchem	Cyclopropylmethyl ethyl ether	70097-81-3	Synthesis on demand. <a href="#">[3]</a>
TCI Chemicals	Ethyl Propyl Ether	628-32-0	A related, non-cyclic ether, for comparison. <a href="#">[4]</a> <a href="#">[5]</a>

## Synthesis of Ethoxycyclopropane: A Practical Approach

The most common and practical method for the laboratory-scale synthesis of **ethoxycyclopropane** is the Williamson ether synthesis.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This venerable yet reliable SN<sub>2</sub> reaction involves the reaction of an alkoxide with a suitable alkyl halide. In the case of **ethoxycyclopropane**, this translates to the reaction of sodium cyclopropoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

The causality behind this choice of reactants is rooted in the principles of the SN<sub>2</sub> mechanism. A primary alkyl halide, such as ethyl iodide, is sterically unhindered, allowing for efficient backside attack by the nucleophile. The cyclopropoxide anion, while a reasonably strong nucleophile, is derived from a secondary alcohol (cyclopropanol), making the alternative route

(ethoxide attacking a cyclopropyl halide) less favorable due to the increased steric hindrance and potential for competing elimination reactions on the more sterically hindered cyclopropyl ring.

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Caption: Workflow for the Williamson Ether Synthesis of **Ethoxycyclopropane**.

# Detailed Experimental Protocol: Williamson Ether Synthesis of Ethoxycyclopropane

This protocol is a self-validating system, designed to ensure a successful synthesis with clear checkpoints for verification.

## Materials:

- Cyclopropanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Ethyl iodide (or ethyl bromide)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

## Procedure:

- Preparation of Sodium Cyclopropoxide: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 eq.). b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes under a stream of nitrogen. c. Add anhydrous THF to the flask to create a slurry. d. Cool the slurry to 0 °C in an ice bath. e. Slowly add a solution of cyclopropanol (1.0 eq.) in anhydrous THF to the NaH slurry via a dropping funnel. (Caution: Hydrogen gas is evolved). f. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium cyclopropoxide.

- SN2 Reaction: a. Cool the freshly prepared sodium cyclopropoxide solution back to 0 °C. b. Slowly add ethyl iodide (1.1 eq.) to the reaction mixture. c. After the addition, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. c. Transfer the mixture to a separatory funnel and add water. d. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. g. Purify the crude product by fractional distillation to obtain pure **ethoxycyclopropane**. The boiling point of **ethoxycyclopropane** is approximately 83.2 °C at 760 mmHg.[\[13\]](#)

## Physicochemical Properties and Characterization

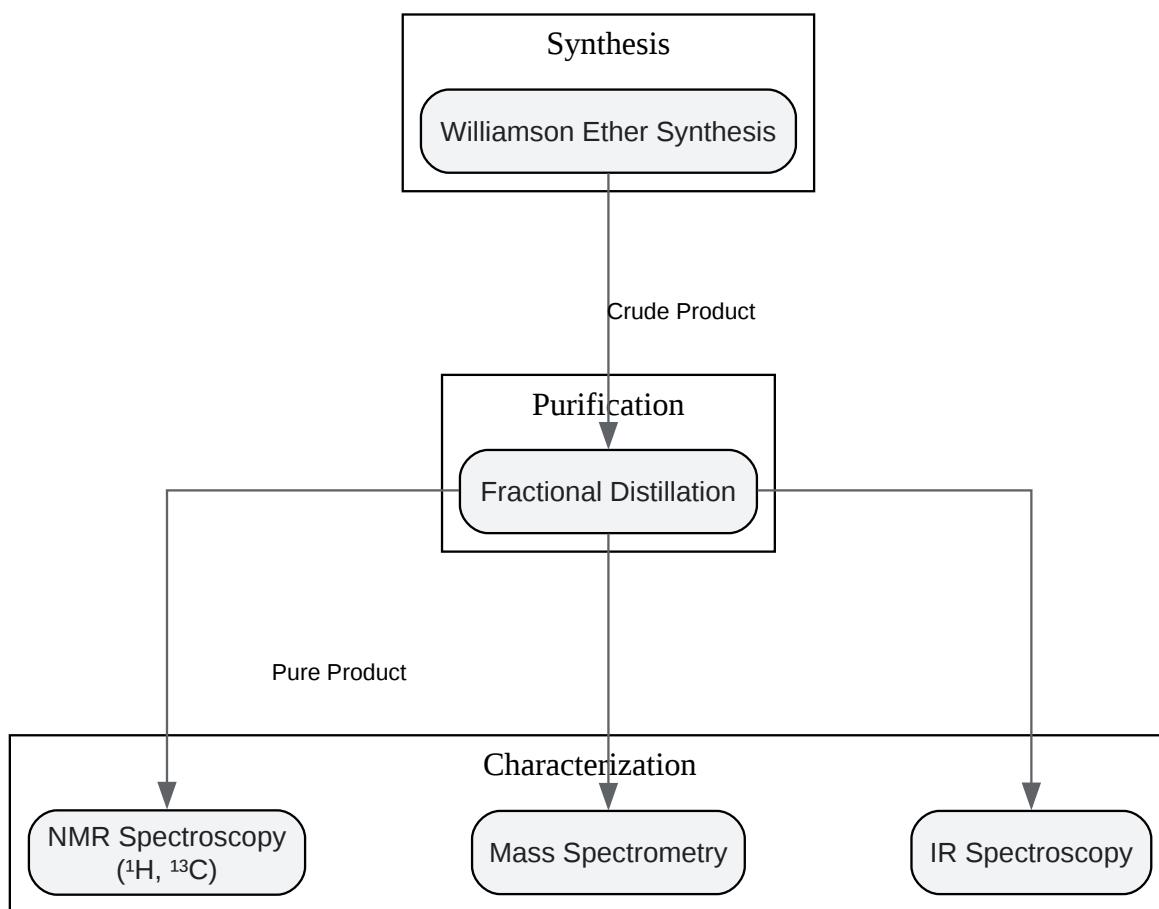
Accurate characterization of the synthesized **ethoxycyclopropane** is essential to confirm its identity and purity. The following table summarizes its key physicochemical properties.

Property	Value	Source
Molecular Formula	C5H10O	PubChem <a href="#">[14]</a>
Molecular Weight	86.13 g/mol	PubChem <a href="#">[14]</a>
CAS Number	5614-38-0	PubChem <a href="#">[14]</a>
Boiling Point	83.2 °C at 760 mmHg	ChemNet <a href="#">[13]</a>
Density	0.87 g/cm³	ChemNet <a href="#">[13]</a>
Refractive Index	1.416	ChemNet <a href="#">[13]</a>

### Spectroscopic Data:

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the cyclopropyl protons, which will appear in the upfield region, typically between 0.2 and 0.7 ppm, due to the ring's diamagnetic anisotropy.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethoxy group and the carbons of the cyclopropane ring.
- Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 86$ , along with characteristic fragmentation patterns for an ether.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong C-O stretching vibrations characteristic of an ether, typically in the range of  $1060\text{-}1150\text{ cm}^{-1}$ .



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